2-Oxoarginine

Übersicht

Beschreibung

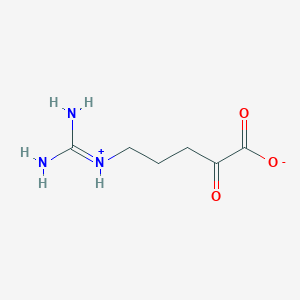

2-Oxoarginine, also known as 2-oxo-5-guanidinopentanoic acid, is a guanidino compound that is a metabolite of arginine catabolism. It is characterized by the presence of a keto group at the second carbon and a guanidino group at the fifth carbon. This compound is particularly significant in the context of metabolic disorders such as argininemia, where its levels are notably elevated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Oxoarginine can be synthesized through various chemical routes. One common method involves the oxidation of arginine using specific oxidizing agents. The reaction typically requires controlled conditions to ensure the selective oxidation of the amino group to a keto group without affecting the guanidino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with readily available precursors such as arginine or its derivatives. The synthesis involves steps like nitration, reduction, and oxidation under carefully controlled conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxoarginine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group back to an amino group.

Substitution: The guanidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 2-amino-5-guanidinopentanoic acid and other substituted guanidino compounds .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

2-Oxoarginine plays a crucial role in the urea cycle and is involved in several metabolic pathways. Its synthesis occurs from L-arginine through enzymatic reactions that include hydrolysis and decarboxylation, making it a valuable tool for studying metabolic disorders.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Urea Cycle | Involved in the detoxification of ammonia; elevated levels indicate dysfunction in this cycle. |

| Arginine Metabolism | Acts as a metabolite that can influence nitric oxide synthesis and other metabolic processes. |

| Nitric Oxide Pathway | Potentially regulates blood flow and vascular function through its role in nitric oxide production. |

Biomarker for Diseases

Research indicates that this compound levels can serve as biomarkers for various conditions, particularly those related to metabolic dysfunctions.

- Alzheimer's Disease (AD) : A study found a significant association between lower levels of this compound and reduced risk of Alzheimer's disease, suggesting its potential as a protective biomarker against neurodegeneration .

- Chronic Kidney Disease (CKD) : Elevated levels of this compound were linked to renal function, indicating its potential as a biomarker for monitoring CKD progression .

- Urea Cycle Disorders : In conditions like argininemia, where there is an accumulation of arginine and its metabolites, including this compound, it serves as a critical diagnostic marker .

Table 2: Diseases Associated with this compound Levels

| Disease | Association |

|---|---|

| Alzheimer's Disease | Lower levels correlate with reduced risk; potential neuroprotective role. |

| Chronic Kidney Disease | Higher levels associated with worse renal function; potential for monitoring disease progression. |

| Argininemia | Elevated levels indicate metabolic dysfunction; serves as a key diagnostic marker. |

Therapeutic Potential

The unique properties of this compound suggest several therapeutic applications:

- Neuroprotection : Its involvement in nitric oxide synthesis may provide neuroprotective effects, which could be harnessed in treatments for neurodegenerative diseases .

- Metabolic Disorders : Given its role in the urea cycle, modulating levels of this compound could be explored as a therapeutic strategy for metabolic disorders characterized by ammonia toxicity .

- Cancer Research : Some studies have indicated that variations in metabolite levels, including this compound, may correlate with cancer risks, suggesting potential applications in cancer diagnostics and treatment strategies .

Case Studies and Research Findings

Several studies highlight the relevance of this compound across different fields:

- Alzheimer's Disease Study : A genetic analysis revealed that higher plasma concentrations of this compound are inversely related to Alzheimer's risk, supporting its role as a biomarker .

- Chronic Kidney Disease Research : A study identified specific plasma metabolites, including this compound, that are negatively correlated with albuminuria, suggesting their protective role in renal health .

- Urea Cycle Disorder Analysis : Elevated levels of guanidino compounds like this compound were noted in patients with urea cycle disorders, reinforcing its utility as a diagnostic marker .

Wirkmechanismus

The mechanism of action of 2-oxoarginine involves its role in metabolic pathways. It acts as an intermediate in the catabolism of arginine, where it is converted to other metabolites through enzymatic reactions. The compound interacts with various enzymes and molecular targets, influencing processes such as nitric oxide production and energy metabolism .

Vergleich Mit ähnlichen Verbindungen

L-arginine: A precursor to 2-oxoarginine, involved in nitric oxide synthesis.

4-Guanidinobutyric acid: Another guanidino compound with similar metabolic roles.

2-Oxoadipic acid: A keto acid with structural similarities.

Uniqueness: this compound is unique due to its specific role in arginine catabolism and its elevated levels in certain metabolic disorders. Unlike other similar compounds, it serves as a precise biomarker for conditions like argininemia and premature ovarian failure .

Biologische Aktivität

2-Oxoarginine, also known as 5-[(diaminomethylidene)amino]-2-oxopentanoic acid, is a significant metabolite in the catabolism of arginine. This guanidino compound plays a crucial role in various biological processes, particularly in the context of metabolic disorders. This article explores the biological activity of this compound, its implications in health and disease, and relevant research findings.

This compound has a molecular formula of C₅H₈N₄O₂ and an average molecular weight of approximately 173.17 g/mol. It is primarily produced through the hydrolysis of L-arginine, catalyzed by enzymes involved in the urea cycle. Elevated levels of this compound are often observed in conditions such as argininemia, a genetic disorder caused by a deficiency in arginase, which is critical for converting arginine into urea and ornithine .

Table 1: Comparison of Related Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| L-Arginine | Contains a guanidino group | Precursor to this compound |

| Ornithine | Lacks oxo group; involved in urea cycle | Directly produced from arginine |

| Guanidinoacetate | Contains guanidino group; involved in creatine synthesis | Precursor to creatine |

| This compound | Contains oxo group; elevated in argininemia | Unique metabolite linked to disease |

Role in Metabolic Disorders

This compound has been implicated in several metabolic pathways and disorders. Its accumulation is particularly notable in argininemia, where it may contribute to neurological impairments due to neurotoxicity. The compound's interaction with nitric oxide synthesis pathways suggests potential roles in vascular health and inflammation.

Case Studies and Research Findings

- Urea Cycle Disorders : A study highlighted that untargeted metabolomics can reveal biomarkers for urea cycle disorders (UCDs), including elevated levels of this compound in patients with argininemia. This suggests its potential utility as a diagnostic marker .

- Glioma Risk Assessment : Research indicated that this compound levels were inversely related to glioma risk, suggesting a protective effect against tumor development. The study found significant differences in metabolite levels between cases and controls, with this compound showing strong signals .

- Alzheimer's Disease Association : A recent investigation suggested that higher levels of this compound might be associated with a reduced risk of Alzheimer's disease (AD). The study found that this metabolite could serve as a protective factor against cognitive decline .

Implications for Health

The biological activity of this compound extends beyond mere metabolic processes; it has implications for various health conditions:

- Neurological Disorders : Due to its association with neurotoxicity in argininemia, understanding the mechanisms by which this compound affects neuronal function is crucial for developing therapeutic strategies.

- Cancer Research : The inverse relationship between this compound levels and glioma risk opens avenues for further research into its role as a potential biomarker or therapeutic target.

- Metabolic Syndrome : Elevated levels of this compound may indicate disruptions in metabolic pathways, providing insights into conditions like obesity and insulin resistance .

Eigenschaften

IUPAC Name |

5-(diaminomethylideneamino)-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBHXJXXVVHMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190632 | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Oxoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3715-10-4 | |

| Record name | α-keto-δ-Guanidinovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamimidamido-2-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Oxoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential role of 2-oxoarginine as a biomarker for glioma?

A: Research suggests that this compound may serve as a potential biomarker for glioma. A prospective study found significantly lower serum levels of this compound in individuals who later developed glioma, even years before clinical diagnosis. [] This suggests a possible link between this compound and glioma development, although further research is needed to confirm its utility as a diagnostic or prognostic biomarker.

Q2: Has this compound been linked to any other diseases besides glioma?

A: Yes, this compound has been associated with other health conditions. For instance, a study observed elevated levels of this compound in the saliva of patients with oral leukoplakia and oral squamous cell carcinoma compared to healthy controls. [] Additionally, in a study investigating cardiovascular disease risk, higher mid-life serum levels of this compound were associated with a lower risk of cardiovascular events later in life. []

Q3: What is the connection between this compound and acrylamide exposure?

A: In a study using rats, exposure to acrylamide led to significantly elevated levels of this compound in urine compared to a control group. [] This suggests that acrylamide exposure may disrupt metabolic pathways related to this compound, potentially serving as a marker of acrylamide-induced neurotoxicity.

Q4: How does this compound relate to metal exposure during pregnancy?

A: Research indicates a complex relationship between this compound and metal exposure during pregnancy. A study analyzing urine samples from pregnant women found that exposure to certain metals, including cadmium, cobalt, copper, cesium, manganese, thallium, and vanadium, was significantly associated with alterations in the levels of various amino acid metabolic intermediates, including this compound. [] This finding suggests that metal exposure may disrupt amino acid metabolism, with potential implications for maternal and fetal health.

Q5: Does this compound play a role in canine exocrine pancreatic insufficiency (EPI)?

A: A study investigating metabolic disturbances in dogs with EPI identified significant differences in the abundance of several amino acids in the serum of affected dogs compared to healthy controls, including this compound. [, ] This finding suggests potential alterations in amino acid metabolism associated with EPI, although further research is needed to elucidate the specific role of this compound in the disease process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.